molecular formula C20H15N3O B5797069 N-(2-phenyl-1H-benzimidazol-5-yl)benzamide

N-(2-phenyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B5797069
M. Wt: 313.4 g/mol
InChI Key: OHEILCJQRYOUSM-UHFFFAOYSA-N
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Description

N-(2-phenyl-1H-benzimidazol-5-yl)benzamide is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of 2-aminobenzimidazole with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic redox cycling methods. For instance, the use of catalytic systems like Ce(IV)/Ce(III) with hydrogen peroxide has been reported to yield high amounts of benzimidazole derivatives . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Benzoyl chloride in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction typically results in the formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . This interaction is facilitated by hydrogen bonding with specific residues in the glucokinase protein.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Shares a similar benzimidazole core but lacks the benzamide group.

    N-(1H-benzimidazol-2-yl)benzamide: Similar structure but with different substitution patterns.

Uniqueness

N-(2-phenyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an allosteric activator of glucokinase sets it apart from other benzimidazole derivatives .

Properties

IUPAC Name

N-(2-phenyl-3H-benzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(15-9-5-2-6-10-15)21-16-11-12-17-18(13-16)23-19(22-17)14-7-3-1-4-8-14/h1-13H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEILCJQRYOUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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